molecular formula C16H18N6O3 B6533235 N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060183-27-8

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6533235
CAS No.: 1060183-27-8
M. Wt: 342.35 g/mol
InChI Key: QMIZEAQSUBCDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14403846 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0172, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

F5060-0172 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .

Biochemical Pathways

The inhibition of CDK2 by F5060-0172 affects the cell cycle regulatory pathway . Under normal circumstances, CDK2 forms a complex with cyclin E or cyclin A, driving the cell’s progression from G1 to S phase. By inhibiting CDK2, F5060-0172 prevents this progression, effectively halting the cell cycle .

Pharmacokinetics

Pharmacokinetic studies would typically involve the investigation of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . These properties are crucial in determining the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.

Result of Action

The primary result of F5060-0172’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound effectively halts cell division . This can lead to cell death, or apoptosis, particularly in cancer cells that rely on rapid and uncontrolled division for their survival .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-3-22-15-14(19-20-22)16(24)21(10-17-15)9-13(23)18-11-5-7-12(8-6-11)25-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIZEAQSUBCDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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